Ethyl difluoro(4-phenylimidazole-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl difluoro(4-phenylimidazole-5-yl)acetate is a synthetic organic compound characterized by the presence of an imidazole ring substituted with a phenyl group and a difluoroacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl difluoro(4-phenylimidazole-5-yl)acetate typically involves the construction of the imidazole ring followed by the introduction of the difluoroacetate group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-phenylimidazole with ethyl difluoroacetate in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl difluoro(4-phenylimidazole-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoroacetate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Ethyl difluoro(4-phenylimidazole-5-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl difluoro(4-phenylimidazole-5-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The difluoroacetate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl difluoro(4-methylimidazole-5-yl)acetate
- Ethyl difluoro(4-ethylimidazole-5-yl)acetate
- Ethyl difluoro(4-phenylimidazole-5-yl)propionate
Uniqueness
Ethyl difluoro(4-phenylimidazole-5-yl)acetate is unique due to the presence of both a phenyl group and a difluoroacetate moiety, which confer distinct chemical and biological properties. The phenyl group enhances aromaticity and potential π-π interactions, while the difluoroacetate group provides unique electronic characteristics .
Properties
Molecular Formula |
C13H12F2N2O2 |
---|---|
Molecular Weight |
266.24 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-(4-phenyl-1H-imidazol-5-yl)acetate |
InChI |
InChI=1S/C13H12F2N2O2/c1-2-19-12(18)13(14,15)11-10(16-8-17-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,17) |
InChI Key |
HGJSIWBQRLYGLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(N=CN1)C2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.